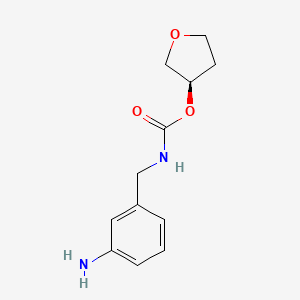![molecular formula C12H13F2NO5 B11754682 (2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid CAS No. 1184842-84-9](/img/structure/B11754682.png)
(2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid is an organic compound that belongs to the class of phenoxypropanoic acids. These compounds are often studied for their potential applications in various fields such as chemistry, biology, and medicine. The presence of difluorophenoxy and ethoxycarbonyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorophenol and ethyl chloroformate.
Formation of Intermediate: The reaction between 2,4-difluorophenol and ethyl chloroformate in the presence of a base such as triethylamine forms an intermediate compound.
Coupling Reaction: The intermediate is then coupled with an amino acid derivative, such as (S)-alanine, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenoxy group may interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-(2,4-dichlorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid: Similar structure with chlorine atoms instead of fluorine.
(2S)-3-(2,4-difluorophenoxy)-2-[(methoxycarbonyl)amino]propanoic acid: Similar structure with a methoxycarbonyl group instead of ethoxycarbonyl.
Uniqueness
The presence of difluorophenoxy and ethoxycarbonyl groups in (2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid makes it unique compared to its analogs. These groups may confer distinct chemical and biological properties, such as increased reactivity or enhanced biological activity.
Propiedades
Número CAS |
1184842-84-9 |
|---|---|
Fórmula molecular |
C12H13F2NO5 |
Peso molecular |
289.23 g/mol |
Nombre IUPAC |
(2S)-3-(2,4-difluorophenoxy)-2-(ethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H13F2NO5/c1-2-19-12(18)15-9(11(16)17)6-20-10-4-3-7(13)5-8(10)14/h3-5,9H,2,6H2,1H3,(H,15,18)(H,16,17)/t9-/m0/s1 |
Clave InChI |
RDKRPNPZCOGSKF-VIFPVBQESA-N |
SMILES isomérico |
CCOC(=O)N[C@@H](COC1=C(C=C(C=C1)F)F)C(=O)O |
SMILES canónico |
CCOC(=O)NC(COC1=C(C=C(C=C1)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


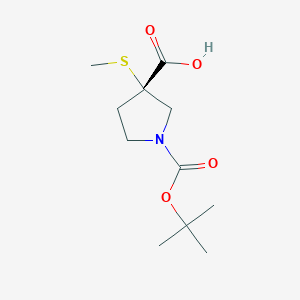
![[5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)
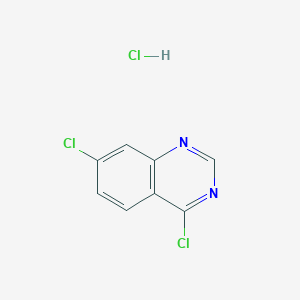
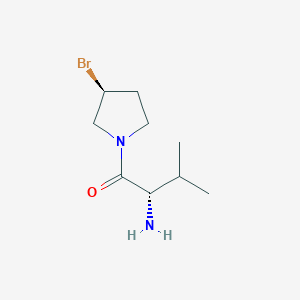
![6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B11754640.png)


![[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11754655.png)

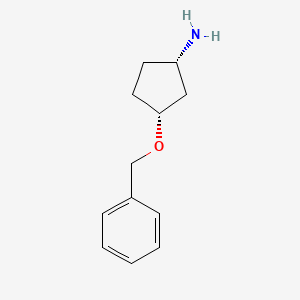
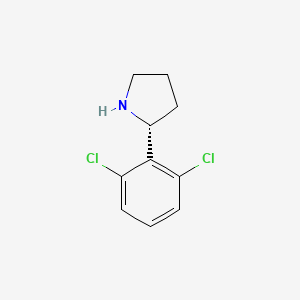
![11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid](/img/structure/B11754669.png)

